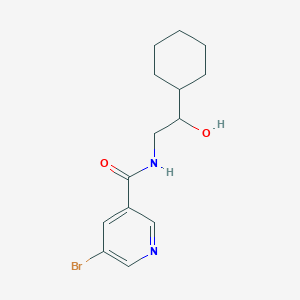

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c15-12-6-11(7-16-8-12)14(19)17-9-13(18)10-4-2-1-3-5-10/h6-8,10,13,18H,1-5,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSACKPAZQAYSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CN=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of nicotinamide to introduce the bromine atom. This is followed by the reaction with 2-cyclohexyl-2-hydroxyethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a de-brominated nicotinamide.

Substitution: Formation of azido or thiol-substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

ZINC27742665 (5-Bromo-N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

- Structural Differences :

- Core Heterocycle: Pyrimidine (vs. pyridine in the target compound).

- Substituents: A benzothiazole-ethoxy group replaces the cyclohexyl-hydroxyethyl moiety.

- Functional Groups: Contains a methylsulfanyl group at position 2 and a bromine at position 3.

- Implications: The benzothiazole group may enhance π-π stacking interactions in biological targets compared to the cyclohexyl group.

5-Bromo-N-Cyclohexyl-3-methylpyridine-2-carboxamide

- Structural Differences :

- Carboxamide Position: At pyridine position 2 (vs. position 3 in the target compound).

- Substituents: Lacks the hydroxyethyl group; instead, a methyl group is present at position 3.

- Implications: The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility or target affinity.

S01 (5-Phenyl-N-(4-Phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide)

- Structural Differences :

- Core Heterocycle: Pyrrolopyridine (vs. pyridine).

- Substituents: Phenyl groups at positions 5 and 4-phenylpyridin-3-yl (vs. bromine and cyclohexyl-hydroxyethyl).

- Implications :

5-Bromo-3-carboxypyridine Hydrobromide

- Structural Differences: Functional Group: Carboxylic acid at position 3 (vs. carboxamide). Simplicity: No cyclohexyl or hydroxyethyl substituents.

- Implications: The carboxylic acid group increases acidity (pKa ~2–3), making it more water-soluble but less membrane-permeable than the carboxamide derivative.

Research Implications and Gaps

- Comparative analysis of yields and scalability is needed.

- Biological Activity : While ZINC27742665 and S01 are implicated in antiviral (Dengue NS) and GSK-3β inhibition, respectively, the target compound’s pharmacological profile remains unexplored.

- Safety Data : The Safety Data Sheet (SDS) for 5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide (100% concentration) lacks hazard details, highlighting the need for toxicity studies on the target compound .

Biological Activity

5-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its efficacy against various diseases, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20BrN2O

- Molecular Weight : 300.23 g/mol

- CAS Number : 1427580-04-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.

- Antioxidant Properties : The presence of a bromine atom and a hydroxyl group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of pyridine derivatives, including this compound. For instance:

- In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value indicative of significant growth inhibition.

Anti-inflammatory Effects

Research indicates that pyridine derivatives may also possess anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory cytokines and pathways, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated several pyridine derivatives for their anticancer properties. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

- Antibacterial Screening :

- Inflammation Modulation :

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide?

The synthesis typically involves coupling reactions between pyridine-3-carboxylic acid derivatives and cyclohexyl-hydroxyethylamine intermediates. A common protocol includes:

- Step 1 : Bromination of pyridine-3-carboxylic acid at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions .

- Step 2 : Activation of the carboxylic acid group via conversion to an acyl chloride (e.g., using thionyl chloride) or mixed anhydride.

- Step 3 : Amide coupling with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .

- Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1 | NBS, AIBN | CCl₄ | 80°C | |

| 3 | K₂CO₃, DMF | DMF | Reflux |

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyridine ring, bromine substituent, and cyclohexyl-hydroxyethyl group (e.g., δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 367.08) .

- X-ray Crystallography : For resolving stereochemistry and confirming the amide bond geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield in multi-step protocols?

Key strategies include:

- Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce side reactions during amide coupling .

- Catalyst Screening : Testing coupling agents like HATU or EDCI for improved efficiency .

- Temperature Control : Lowering reflux temperatures to minimize decomposition (e.g., using microwave-assisted synthesis) .

- Purity Monitoring : Intermediate purification via flash chromatography to remove unreacted starting materials .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from impurities or assay variability. Methodological solutions include:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .

- Purity Verification : Quantify impurities via HPLC (>98% purity threshold) and repeat assays with rigorously purified samples .

- Structural Confirmation : Use X-ray crystallography or NMR to confirm the compound’s conformation and rule out polymorphic effects .

Q. What experimental designs are recommended to study the compound’s mechanism of action?

Advanced approaches include:

- Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics with target enzymes .

- Molecular Dynamics Simulations : Predict interaction hotspots between the compound and active sites (e.g., using PyMOL or AutoDock) .

- Mutagenesis Studies : Engineer enzyme variants to identify critical residues for binding (e.g., Ala-scanning) .

Table 2 : Advanced Analytical Tools

| Method | Application | Reference |

|---|---|---|

| X-ray Crystallography | Resolve binding mode in enzyme complexes | |

| ITC | Quantify binding affinity (Kd) |

Q. How to design stability studies for this compound under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.